

# Investigating Innate Immunity with Gsk583: A Technical Guide

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## **Introduction: The Role of RIPK2 in Innate Immunity**

The innate immune system serves as the body's first line of defense against invading pathogens. A key component of this system involves intracellular pattern recognition receptors (PRRs) called nucleotide-binding oligomerization domain (NOD)-like receptors.[1] NOD1 and NOD2 are crucial for detecting specific components of bacterial peptidoglycan in the cytoplasm. [2] Upon recognition of their respective ligands, NOD1 and NOD2 undergo a conformational change, oligomerize, and recruit the serine/threonine kinase, Receptor-Interacting Protein Kinase 2 (RIPK2).[2][3]

RIPK2 is a central adapter protein and a critical mediator of NOD signaling.[4] Its activation is a pivotal event, initiating downstream signaling cascades that are essential for a robust inflammatory response.[1] This activation involves RIPK2 autophosphorylation and subsequent polyubiquitination by E3 ligases such as XIAP (X-linked inhibitor of apoptosis protein).[5][6] The ubiquitinated RIPK2 acts as a scaffold to recruit and activate the TAK1 complex, which in turn activates the nuclear factor kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.[6][7][8] The culmination of this signaling is the transcription and production of proinflammatory cytokines and chemokines, such as TNF-α, IL-6, and IL-8, which orchestrate the immune response to bacterial invasion.[2][5][6]

Given its central role, dysregulation of the NOD-RIPK2 pathway is associated with a variety of autoinflammatory diseases, including Crohn's disease, Blau syndrome, and sarcoidosis,



making RIPK2 an attractive therapeutic target.[2][4][7]

## Gsk583: A Potent and Selective RIPK2 Kinase Inhibitor

**Gsk583** is a highly potent and selective, ATP-competitive inhibitor of RIPK2 kinase.[9][10][11] It was developed as a next-generation tool compound to probe the function of RIPK2 in complex biological systems.[1] **Gsk583** exhibits exquisite selectivity for RIPK2 across the kinome, allowing for precise interrogation of the NOD1 and NOD2 signaling pathways with minimal off-target effects.[6][12] While its potent inhibition of the hERG ion channel and suboptimal pharmacokinetic profile precluded its development as a clinical drug candidate, its high potency and selectivity make it an invaluable tool for preclinical research.[12]

#### **Mechanism of Action**

**Gsk583** exerts its inhibitory effect by binding to the ATP-binding pocket of RIPK2, preventing the kinase from autophosphorylating and activating downstream signaling.[12][13] This blockade of RIPK2's kinase activity has been shown to inhibit its ubiquitination, a critical step for the recruitment of downstream signaling components.[8][14] Consequently, the activation of NF-κB and MAPK pathways is suppressed, leading to a dose-dependent reduction in the production of inflammatory cytokines following NOD1 or NOD2 stimulation.[9][14] Studies also indicate that **Gsk583** can interfere with the crucial interaction between RIPK2 and the E3 ligase XIAP.[5][15]

## **Quantitative Data Summary**

The following tables summarize the key quantitative data for **Gsk583**, detailing its potency, selectivity, cellular activity, and pharmacokinetic properties.

Table 1: **Gsk583** In Vitro Potency and Selectivity



Target	Assay Type	Species	IC50	Reference(s)
RIPK2	Kinase Inhibition	Human	5 nM	[9][10][11]
RIPK2	Kinase Inhibition	Rat	2 nM	[16][17]
RIPK3	FP Binding Assay	Human	16 nM	[9]
hERG	Electrophysiolog y	Human	7.45 μΜ	[7][13]
CYP3A4	Fluorescence	Human	5 μΜ	[13]

Table 2: Gsk583 Cellular Activity

Cell Type <i>l</i> System	Stimulation	Readout	IC50	Reference(s)
Primary Human Monocytes	MDP (NOD2 agonist)	TNF-α Production	8.0 nM	[7][9][11]
Human Whole Blood	MDP (NOD2 agonist)	TNF-α Production	237 nM	[7][11][12]
Rat Whole Blood	MDP (NOD2 agonist)	TNF-α Production	133 nM	[11]
Human CD & UC Biopsy Explants	-	TNF-α & IL-6 Production	~200 nM	[7][9][10]
HEK293 cells (overexpressing NOD2)	MDP (NOD2 agonist)	IL-8 Secretion	18 nM	[11]
Rat Peritonitis Model (In Vivo)	MDP (NOD2 agonist)	Cytokine Reduction	19 nM	[12]

Table 3: **Gsk583** Pharmacokinetic Properties

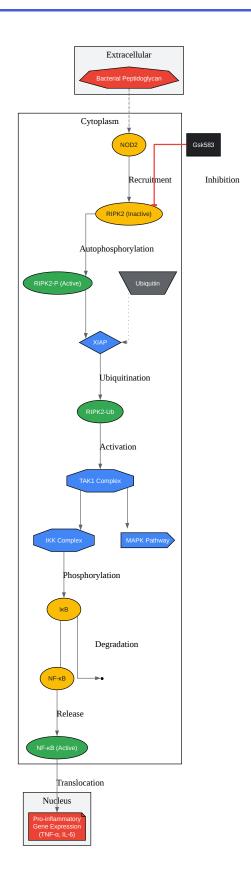


Species	Parameter	Value	Reference(s)
Rat	Clearance	Low	[7][9]
Rat	Volume of Distribution	Moderate	[7][9]
Rat	Oral Bioavailability	Moderate	[7][9]
Mouse	Clearance	Low	[7][9]
Mouse	Volume of Distribution	Moderate	[7][9]
Mouse	Oral Bioavailability	Moderate	[7][9]

# Signaling Pathway and Experimental Workflows NOD2-RIPK2 Signaling Pathway

The diagram below illustrates the signaling cascade initiated by NOD2 activation and the specific point of inhibition by **Gsk583**.





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NOD2-RIPK2 signaling pathway and Gsk583's point of inhibition.



# Experimental Workflow: Cellular Cytokine Inhibition Assay

This diagram outlines a typical workflow for assessing the ability of **Gsk583** to inhibit cytokine production in primary human monocytes.



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Workflow for evaluating **Gsk583**'s inhibition of cytokine production.

# Detailed Experimental Protocols Protocol 1: RIPK2 Fluorescence Polarization (FP) Binding Assay

This protocol is adapted from descriptions of binding assays used to quantify the interaction of compounds with the RIPK2 ATP binding pocket.[11][13]

Objective: To determine the IC50 value of **Gsk583** for RIPK2 kinase by measuring its ability to displace a fluorescently labeled ligand from the ATP binding site.

#### Materials:

- Full-length, purified, tagged human RIPK2 protein.
- Fluorescently labeled ATP-competitive ligand (probe).
- Assay Buffer: 50 mM HEPES (pH 7.5), 150 mM NaCl, 10 mM MgCl<sub>2</sub>, 1 mM DTT, 1 mM CHAPS.
- Gsk583 stock solution (e.g., 10 mM in 100% DMSO).



- 100% DMSO.
- Low-volume, black, multiwell plates (e.g., 384-well).
- Plate reader capable of measuring fluorescence polarization.

#### Procedure:

- Compound Preparation: Prepare a serial dilution series of **Gsk583** in 100% DMSO.
- Plate Stamping: Using a nano-dispenser, dispense 100 nL of each Gsk583 dilution (and DMSO for controls) into the wells of the multiwell plate.
- Enzyme Addition: Prepare a solution of RIPK2 in assay buffer at twice the final desired concentration (e.g., 2x Kd,app). Add 5 μL of this solution to each well containing the test compound.
- Incubation: Incubate the plate at room temperature for 10 minutes to allow the compound to bind to the enzyme.
- Probe Addition: Prepare a solution of the fluorescent ligand in assay buffer at twice the final desired concentration (e.g., 10 nM for a 5 nM final concentration). Add 5  $\mu$ L of this solution to each well.
- Final Incubation: Incubate the plate for at least 30 minutes at room temperature, protected from light, to allow the binding to reach equilibrium.
- Measurement: Read the fluorescence polarization on a suitable plate reader.
- Data Analysis:
  - The percent inhibition is calculated relative to high (no enzyme) and low (DMSO only) controls.
  - Plot the percent inhibition against the logarithm of the **Gsk583** concentration.
  - Fit the data to a four-parameter logistic equation to determine the IC50 value.



## Protocol 2: Cellular Cytokine Production Assay in Human Monocytes

This protocol is based on methods used to assess the cellular activity of **Gsk583** in primary immune cells.[9][13]

Objective: To measure the dose-dependent inhibition of NOD2-stimulated TNF- $\alpha$  production by **Gsk583** in primary human monocytes.

#### Materials:

- Isolated primary human monocytes.
- Cell culture medium (e.g., RPMI-1640 with 10% FBS).
- Gsk583 stock solution (in DMSO).
- Muramyl dipeptide (MDP), a NOD2 ligand.
- 96-well cell culture plates.
- TNF-α immunoassay kit (e.g., ELISA or HTRF).

#### Procedure:

- Cell Plating: Seed primary human monocytes in a 96-well plate at a desired density and allow them to adhere.
- Compound Pre-treatment: Prepare serial dilutions of Gsk583 in cell culture medium.
   Remove the old medium from the cells and add the medium containing the different concentrations of Gsk583 (or vehicle control).
- Incubation: Incubate the cells for 30 minutes at 37°C, 5% CO<sub>2</sub>.
- Stimulation: Add MDP to each well to a final concentration of 1  $\mu$ g/mL to stimulate NOD2 signaling. Do not add MDP to negative control wells.
- Incubation: Incubate the plate for 6 hours at 37°C, 5% CO<sub>2</sub>.



- Supernatant Collection: After incubation, centrifuge the plate and carefully collect the supernatant from each well.
- Cytokine Measurement: Quantify the concentration of TNF-α in the supernatants using a commercial immunoassay kit, following the manufacturer's instructions.
- Data Analysis:
  - Calculate the percent inhibition of TNF-α production for each Gsk583 concentration relative to the MDP-stimulated vehicle control.
  - Plot the percent inhibition against the logarithm of the Gsk583 concentration and determine the IC50 value using non-linear regression.

## Protocol 3: In Vivo MDP-Induced Peritonitis Model in Rats

This protocol describes an acute inflammation model used to evaluate the in vivo efficacy of RIPK2 inhibitors.[11][12]

Objective: To assess the ability of orally administered **Gsk583** to inhibit MDP-induced cytokine production in the serum of rats.

#### Materials:

- Male Sprague-Dawley rats.
- **Gsk583** formulation for oral gavage.
- Muramyl dipeptide (MDP) solution for intraperitoneal (i.p.) injection.
- Anesthesia.
- Blood collection supplies.
- Cytokine quantification platform (e.g., MSD).

#### Procedure:



- Acclimatization: Acclimate animals to the facility for at least one week before the experiment.
- Compound Administration: Dose rats orally (p.o.) by gavage with either the vehicle or Gsk583 at various dose levels.
- Inflammatory Challenge: At a specified time post-compound administration (e.g., 1 hour), challenge the rats with an i.p. injection of MDP to induce peritonitis and a systemic inflammatory response.
- Blood Collection: At a peak response time post-MDP challenge (e.g., 2 hours), anesthetize the rats and collect terminal blood via cardiac puncture.
- Serum Preparation: Allow the blood to clot and then centrifuge to separate the serum.
- Cytokine Analysis: Quantify the levels of pro-inflammatory cytokines (e.g., IL-6, TNF-α) in the serum using a multiplex immunoassay platform.
- Data Analysis:
  - Determine the percent inhibition of cytokine levels in the Gsk583-treated groups compared to the vehicle-treated, MDP-challenged group.
  - Calculate an in vivo IC50 value by plotting the percent inhibition against the drug concentration in the plasma at the time of sacrifice.

### Conclusion

**Gsk583** is a well-characterized, potent, and highly selective inhibitor of RIPK2 kinase.[1][9] Its pharmacological precision has been instrumental in elucidating the central role of RIPK2 in NOD1- and NOD2-mediated innate immune signaling.[1] While not suitable for clinical progression, it remains a critical tool for researchers in academia and industry. The data and protocols provided in this guide offer a comprehensive framework for utilizing **Gsk583** to investigate the intricacies of the RIPK2 signaling pathway, validate its role in various inflammatory disease models, and aid in the discovery of next-generation therapeutics targeting this crucial node in innate immunity.



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